molecular formula C15H15F3N2O B1401857 [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-76-8

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No. B1401857
CAS RN: 1311278-76-8
M. Wt: 296.29 g/mol
InChI Key: DJZVXRSJDYLBLR-UHFFFAOYSA-N
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Description

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, also known as MPTD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research, particularly in the development of new therapeutic agents. A study has indicated that a similar compound with the methoxyphenyl group exhibited cytotoxic activity against breast cancer cells through ERα inhibition . This suggests that our compound of interest could be synthesized and tested for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer drugs.

Organic Synthesis

In the field of organic chemistry, compounds with a methoxyphenyl moiety are often used as intermediates in the synthesis of more complex molecules. The trifluoromethyl group in particular can increase the lipophilicity and metabolic stability of a molecule , making our compound a valuable intermediate for developing pharmaceuticals with improved pharmacokinetic properties.

Antibacterial Properties

Compounds with methoxyphenyl groups have been explored for their antibacterial properties. While specific studies on our compound are not available, its structural analogs have demonstrated potential in combating bacterial infections. Further research could explore the antibacterial efficacy of this compound, possibly leading to new treatments for resistant bacterial strains.

Antioxidant Applications

Derivatives of methoxyphenyl compounds have shown significant antioxidant activity, sometimes surpassing well-known antioxidants like ascorbic acid . This indicates that our compound could be investigated for its antioxidant properties, which might be beneficial in preventing oxidative stress-related diseases.

Molecular Docking Studies

Molecular docking is a computational approach used to predict the interaction between a molecule and a target protein. Given the structural features of our compound, it could be used in molecular docking studies to identify potential targets for drug development .

properties

IUPAC Name

3-(4-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-4-6-12(21-3)7-5-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZVXRSJDYLBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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